Dibupyrone

Vue d'ensemble

Description

Le Métamizole, également connu sous le nom de Dibupyrone ou Dipyrone, est un analgésique et un antipyrétique non opiacé. Il est largement reconnu pour son efficacité dans le soulagement de la douleur, la réduction de la fièvre et la fourniture d'une activité spasmolytique. Malgré ses avantages thérapeutiques, le Métamizole a fait l'objet d'un examen réglementaire en raison de préoccupations concernant des effets indésirables potentiels, tels que l'agranulocytose .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Métamizole est synthétisé par un processus en plusieurs étapes impliquant la réaction de la 4-méthylaminoantipyrine avec du formaldéhyde et du sulfite de sodium. Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour garantir la formation du produit souhaité .

Méthodes de production industrielle : En milieu industriel, le Métamizole est produit à l'aide de réacteurs à grande échelle où les réactifs sont mélangés dans des conditions précises afin d'optimiser le rendement et la pureté. Le processus implique une surveillance et des ajustements continus pour maintenir les paramètres de réaction souhaités .

Analyse Des Réactions Chimiques

Types de réactions : Le Métamizole subit diverses réactions chimiques, notamment :

Oxydation : Le Métamizole peut être oxydé pour former son dérivé sulfone correspondant.

Réduction : Le composé peut être réduit pour former son dérivé amine.

Substitution : Le Métamizole peut subir des réactions de substitution avec des halogènes et d'autres électrophiles.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des agents halogénants comme le chlore et le brome sont utilisés dans des conditions contrôlées.

Principaux produits formés :

Oxydation : Formation de dérivés sulfones.

Réduction : Formation de dérivés amines.

Substitution : Formation de dérivés halogénés.

Applications De Recherche Scientifique

Le Métamizole a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions de synthèse organique.

Biologie : Employé dans des études portant sur les réponses cellulaires aux agents analgésiques et antipyrétiques.

Médecine : Utilisé dans la recherche clinique pour évaluer son efficacité et sa sécurité dans la prise en charge de la douleur et de la fièvre.

Industrie : Appliqué dans la formulation de produits pharmaceutiques pour le soulagement de la douleur et la réduction de la fièvre

5. Mécanisme d'action

Le mécanisme d'action du Métamizole implique ses métabolites actifs, en particulier l'arachidonoyl-4-méthylaminoantipyrine et l'arachidonoyl-4-aminoantipyrine. Ces métabolites inhibent la synthèse des prostaglandines, qui sont impliquées dans la médiation de la douleur et de la fièvre. L'inhibition de la synthèse des prostaglandines conduit aux effets analgésiques et antipyrétiques du Métamizole .

Composés similaires :

Paracétamol (acétaminophène) : Les deux composés sont utilisés pour soulager la douleur et la fièvre, mais le paracétamol a un mécanisme d'action différent impliquant l'inhibition des enzymes cyclooxygénases.

Ibuprofène : Un autre analgésique et antipyrétique non opiacé, l'ibuprofène inhibe également les enzymes cyclooxygénases mais possède des propriétés anti-inflammatoires supplémentaires.

Unicité du Métamizole : Le Métamizole est unique en ce qu'il possède une activité spasmolytique en plus de ses effets analgésiques et antipyrétiques. Cela le rend particulièrement utile dans la prise en charge de la douleur associée aux spasmes musculaires et aux coliques .

Mécanisme D'action

The mechanism of action of dibupyron involves its active metabolites, specifically arachidonoyl-4-methylaminoantipyrine and arachidonoyl-4-aminoantipyrine. These metabolites inhibit the synthesis of prostaglandins, which are involved in the mediation of pain and fever. The inhibition of prostaglandin synthesis leads to the analgesic and antipyretic effects of dibupyron .

Comparaison Avec Des Composés Similaires

Paracetamol (Acetaminophen): Both compounds are used for pain and fever relief, but paracetamol has a different mechanism of action involving the inhibition of cyclooxygenase enzymes.

Ibuprofen: Another non-opioid analgesic and antipyretic, ibuprofen also inhibits cyclooxygenase enzymes but has additional anti-inflammatory properties.

Uniqueness of Dibupyron: Dibupyron is unique in its ability to provide spasmolytic activity in addition to its analgesic and antipyretic effects. This makes it particularly useful in managing pain associated with muscle spasms and colic .

Activité Biologique

Dibupyrone, a synthetic compound, has garnered attention for its potential therapeutic applications, particularly in the realm of analgesia and anti-inflammatory effects. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is classified as an analgesic agent and is noted for its anti-inflammatory properties. It has been studied in various contexts, including its potential role in treating conditions such as pain and inflammation associated with different diseases.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:

- Enzyme Inhibition : this compound may inhibit certain enzymes involved in inflammatory processes, thereby reducing pain and inflammation.

- Receptor Interaction : It is believed to interact with receptors that modulate pain perception, contributing to its analgesic effects.

- Biochemical Pathways : Similar compounds have shown efficacy in inhibiting cancer-related pathways, which may also apply to this compound, suggesting a broader therapeutic potential beyond analgesia.

In Vitro Studies

- Anti-inflammatory Activity : A study identified this compound as a potential candidate for anti-inflammatory treatment. The compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, which are critical mediators in inflammatory responses .

- Analgesic Properties : Research indicates that this compound effectively reduces pain in animal models, comparable to established analgesics like morphine. This suggests a favorable safety profile and efficacy for chronic pain management .

In Vivo Studies

A detailed investigation into the pharmacodynamics of this compound revealed:

- Dosage and Efficacy : In animal studies, varying doses demonstrated a dose-dependent response in reducing inflammation and pain. Higher doses were more effective but also showed increased side effects, necessitating careful dosage optimization .

- Long-term Effects : Long-term administration studies indicated that this compound maintained analgesic effects without significant tolerance development, a common issue with traditional opioids .

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Chronic Pain Management : A clinical case involved patients with chronic inflammatory conditions who reported substantial pain relief after being treated with this compound. The study emphasized its potential as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs), particularly for patients with gastrointestinal sensitivities .

- Post-Surgical Pain Relief : Another case study focused on post-operative patients who were administered this compound as part of their pain management protocol. Results showed lower pain scores compared to control groups using standard analgesics, suggesting that this compound could be beneficial in surgical settings .

Comparative Analysis

The following table summarizes the comparative effectiveness of this compound against other analgesics:

| Compound | Mechanism of Action | Efficacy (Pain Reduction) | Side Effects |

|---|---|---|---|

| This compound | Enzyme inhibition, receptor interaction | High | Mild gastrointestinal discomfort |

| Morphine | Opioid receptor agonist | Very High | Risk of addiction, sedation |

| Ibuprofen | COX inhibitor | Moderate | Gastrointestinal issues |

Propriétés

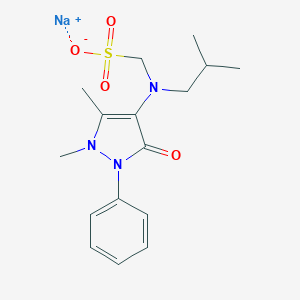

IUPAC Name |

sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(2-methylpropyl)amino]methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4S.Na/c1-12(2)10-18(11-24(21,22)23)15-13(3)17(4)19(16(15)20)14-8-6-5-7-9-14;/h5-9,12H,10-11H2,1-4H3,(H,21,22,23);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTMEHPODKVIII-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(CC(C)C)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N3NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883147 | |

| Record name | Dibupyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046-17-9 | |

| Record name | Dibupyrone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001046179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibupyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBUPYRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T99M8X4T54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.